molecular formula C12H22Cl3NO B13731025 4-Ethyl-1-bis-(2-chloroethyl)amino-2-hexyn-4-ol hydrochloride CAS No. 40416-22-6

4-Ethyl-1-bis-(2-chloroethyl)amino-2-hexyn-4-ol hydrochloride

Cat. No.: B13731025
CAS No.: 40416-22-6
M. Wt: 302.7 g/mol
InChI Key: DLXPJKOGRGRCTK-UHFFFAOYSA-N
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Description

4-Ethyl-1-bis-(2-chloroethyl)amino-2-hexyn-4-ol hydrochloride is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of ethyl, chloroethyl, amino, and hexynol groups, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-1-bis-(2-chloroethyl)amino-2-hexyn-4-ol hydrochloride typically involves multiple steps, starting from readily available precursors. The process often includes the alkylation of amino groups with chloroethyl compounds, followed by the introduction of ethyl and hexynol groups under controlled conditions. The reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using batch or continuous flow reactors. The process is designed to ensure consistent quality and scalability, with stringent control over reaction parameters and purification steps to meet regulatory standards.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-1-bis-(2-chloroethyl)amino-2-hexyn-4-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, altering its chemical properties.

    Substitution: The chloroethyl groups can be substituted with other functional groups, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, pH, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

4-Ethyl-1-bis-(2-chloroethyl)amino-2-hexyn-4-ol hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antitumor and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Ethyl-1-bis-(2-chloroethyl)amino-2-hexyn-4-ol hydrochloride involves its interaction with molecular targets, such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to alterations in their activity and function. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Melphalan: A nitrogen mustard alkylating agent with similar chloroethyl groups.

    Sarcolysine: Another compound with bis-(2-chloroethyl)amino groups, known for its antitumor activity.

    Bendamustine: Contains chloroethyl and benzimidazole groups, used in chemotherapy.

Uniqueness

4-Ethyl-1-bis-(2-chloroethyl)amino-2-hexyn-4-ol hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

40416-22-6

Molecular Formula

C12H22Cl3NO

Molecular Weight

302.7 g/mol

IUPAC Name

bis(2-chloroethyl)-(4-ethyl-4-hydroxyhex-2-ynyl)azanium;chloride

InChI

InChI=1S/C12H21Cl2NO.ClH/c1-3-12(16,4-2)6-5-9-15(10-7-13)11-8-14;/h16H,3-4,7-11H2,1-2H3;1H

InChI Key

DLXPJKOGRGRCTK-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(C#CC[NH+](CCCl)CCCl)O.[Cl-]

Origin of Product

United States

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